2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, an oxadiazole ring, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Quinazolinones
The quinazolinone moiety is a part of many pharmaceuticals and biologically active compounds . They have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects .
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Methoxyphenyl groups
Methoxyphenyl groups are commonly found in a variety of biologically active compounds. They can influence the lipophilicity, solubility, and bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The quinazolinone core can be synthesized via the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the oxadiazole ring produces amines .
Scientific Research Applications
2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-12-25-20(26)14-8-4-6-10-16(14)22-21(25)29-13-18-23-19(24-28-18)15-9-5-7-11-17(15)27-2/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXPOQMEILUPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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